molecular formula C14H17Cl3N2O B11783582 2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11783582
M. Wt: 335.7 g/mol
InChI Key: FIBOEJDOGBAJLL-UHFFFAOYSA-N
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Description

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide typically involves the reaction of 2,4,6-trichloroaniline with 2-(3-methylpiperidin-1-yl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a tool compound in biochemical studies.

    Industry: Could be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylpiperidin-1-yl)-N-phenylacetamide: Similar structure but without the trichloro substitution.

    N-(2,4,6-trichlorophenyl)acetamide: Lacks the piperidine ring.

Uniqueness

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide is unique due to the presence of both the piperidine ring and the trichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17Cl3N2O

Molecular Weight

335.7 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C14H17Cl3N2O/c1-9-3-2-4-19(7-9)8-13(20)18-14-11(16)5-10(15)6-12(14)17/h5-6,9H,2-4,7-8H2,1H3,(H,18,20)

InChI Key

FIBOEJDOGBAJLL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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